molecular formula C25H23ClN2O3 B11206475 5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11206475
M. Wt: 434.9 g/mol
InChI Key: COEVEHAWLCVMMA-UHFFFAOYSA-N
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Description

3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolobenzoxazines. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a pyrazolobenzoxazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzene, ethyl alcohol, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deethoxylated compounds .

Scientific Research Applications

3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENYL)-5-(3-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER
  • 3-[9-CHLORO-5-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER

Uniqueness

3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23ClN2O3/c1-3-30-23-13-7-11-19-22-15-21(16-8-6-9-17(14-16)29-2)27-28(22)25(31-24(19)23)18-10-4-5-12-20(18)26/h4-14,22,25H,3,15H2,1-2H3

InChI Key

COEVEHAWLCVMMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5Cl

Origin of Product

United States

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